4-Bromo-3-(trifluoromethyl)benzonitrile

Lipophilicity Drug-likeness Physicochemical profiling

4-Bromo-3-(trifluoromethyl)benzonitrile (CAS 1735-53-1) is a dual-functionalized aromatic nitrile belonging to the 4-halo-3-(trifluoromethyl)benzonitrile family. It presents a bromine atom para to the nitrile and a trifluoromethyl group meta to the nitrile on the benzene ring.

Molecular Formula C8H3BrF3N
Molecular Weight 250.01 g/mol
CAS No. 1735-53-1
Cat. No. B159305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-(trifluoromethyl)benzonitrile
CAS1735-53-1
Molecular FormulaC8H3BrF3N
Molecular Weight250.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)C(F)(F)F)Br
InChIInChI=1S/C8H3BrF3N/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3H
InChIKeyKSXUIQQDHHFSRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-(trifluoromethyl)benzonitrile (CAS 1735-53-1) – Product Baseline for Scientific Procurement


4-Bromo-3-(trifluoromethyl)benzonitrile (CAS 1735-53-1) is a dual-functionalized aromatic nitrile belonging to the 4-halo-3-(trifluoromethyl)benzonitrile family. It presents a bromine atom para to the nitrile and a trifluoromethyl group meta to the nitrile on the benzene ring [1]. With a molecular formula of C₈H₃BrF₃N and a molecular weight of 250.02 g/mol, the compound is a solid at room temperature (mp 80–84 °C) and is commercially available at ≥98% purity (GC) . Its primary value lies in serving as a versatile aryl bromide building block for Suzuki–Miyaura cross-couplings, enabling the introduction of both the electron-withdrawing trifluoromethyl group and the nitrile functionality into more complex scaffolds in a single synthetic step.

4-Bromo-3-(trifluoromethyl)benzonitrile Substitution Risks: Why In-Class Analogs Are Not Interchangeable


The seemingly minor substitution of chlorine or fluorine for bromine at the 4-position, removal of the halogen, or relocation of the trifluoromethyl group dramatically alters the physicochemical and reactivity profile of the benzonitrile scaffold. These changes manifest as quantifiable differences in lipophilicity (LogP), solid-state handling properties, and cross-coupling efficiency—each of which directly impacts the performance of the compound as a synthetic intermediate. The evidence below demonstrates that 4-bromo-3-(trifluoromethyl)benzonitrile occupies a distinct parameter space that cannot be replicated by simply selecting a cheaper or more readily available analog such as 4-chloro-3-(trifluoromethyl)benzonitrile or 4-bromobenzonitrile.

4-Bromo-3-(trifluoromethyl)benzonitrile: Head-to-Head Quantitative Differentiation Evidence


Lipophilicity Advantage Over Chloro, Fluoro, and Non-Halogenated Analogs

4-Bromo-3-(trifluoromethyl)benzonitrile exhibits a Consensus LogP of 3.3 , which is higher than all directly comparable analogs: 4-chloro-3-(trifluoromethyl)benzonitrile (LogP 3.23 ), 4-fluoro-3-(trifluoromethyl)benzonitrile (LogP 2.60 ), 3-(trifluoromethyl)benzonitrile (LogP 2.56 ), and 4-bromobenzonitrile (LogP 2.32 ). The ΔLogP ranges from +0.07 to +0.98, indicating a meaningful shift in partition behavior that can influence membrane permeability, CNS penetration, and chromatographic retention in purification workflows.

Lipophilicity Drug-likeness Physicochemical profiling

Elevated Melting Point Simplifies Purification and Solid Handling vs. Chloro and Fluoro Analogs

The melting point of 4-bromo-3-(trifluoromethyl)benzonitrile is 80–84 °C , which is 14–18 °C higher than that of 4-chloro-3-(trifluoromethyl)benzonitrile (66–68 °C ) and approximately 14–18 °C higher than 4-fluoro-3-(trifluoromethyl)benzonitrile (66 °C ). This higher melting point facilitates easier recrystallization, reduces the risk of oiling out during workup, and improves storage stability by decreasing the tendency to sinter or cake at ambient temperature.

Solid-state properties Purification Process chemistry

Superior Cross-Coupling Reactivity: Bromide vs. Chloride Leaving Group Performance in Suzuki–Miyaura Reactions

In palladium-catalyzed Suzuki–Miyaura coupling with phenylboronic acid, 4-bromobenzonitrile delivered a 99% isolated yield under standard conditions (catalyst NP 5, 6 h, aqueous DMF) [1]. By contrast, 4-chlorobenzonitrile, employing a different catalyst (NP 6) and requiring an extended reaction time of 12 h, afforded only a 76% yield [1]. While a direct head-to-head study for the 4-bromo-3-(trifluoromethyl) vs. 4-chloro-3-(trifluoromethyl) pair is not yet available, the well-established trend of aryl bromides exhibiting markedly higher oxidative addition rates than aryl chlorides with palladium(0) catalysts establishes a strong class-level inference that the bromo analog will be the more efficient coupling partner.

Cross-coupling Suzuki–Miyaura Reactivity

Predicted Blood–Brain Barrier Permeability: Unique Among 4-Halo-3-(trifluoromethyl)benzonitriles

Computational ADME profiling predicts 4-bromo-3-(trifluoromethyl)benzonitrile to be a blood–brain barrier (BBB) permeant . This prediction is consistent with its relatively high Consensus LogP (3.3) and low topological polar surface area (TPSA ≈ 23.8 Ų). Although direct comparative BBB permeability data for the chloro and fluoro analogs are not publicly available, the lower LogP values of those analogs (2.60–3.23) suggest a correspondingly lower probability of passive BBB penetration, making the bromo compound a strategically preferred intermediate for central nervous system (CNS) drug discovery programs.

CNS drug design BBB permeability ADME prediction

Validated Utility as a Key Intermediate in Kinase Inhibitor and Agrochemical Synthesis

3-Trifluoromethyl-4-bromobenzonitrile (CAS 1735-53-1) is documented as a key building block in the pharmaceutical industry for the development of kinase inhibitors and other therapeutic agents, as well as in agrochemical formulations as a precursor for bioactive molecules . The compound's ability to undergo sequential functionalization—first via the nitrile group (hydrolysis, reduction, cycloaddition) and subsequently via the aryl bromide (cross-coupling, nucleophilic aromatic substitution)—provides a well-precedented, modular entry into fluorinated heterocyclic compound libraries. This two-directional reactivity profile is distinct from mono-functionalized analogs such as 3-(trifluoromethyl)benzonitrile (which lacks the halogen handle) and 4-bromobenzonitrile (which lacks the CF₃ group), both of which offer only one synthetic diversification vector.

Medicinal chemistry Kinase inhibitors Agrochemical intermediates

4-Bromo-3-(trifluoromethyl)benzonitrile: High-Impact Application Scenarios


CNS-Penetrant Kinase Inhibitor Synthesis

The combination of elevated LogP (3.3), predicted BBB permeability, and a bromine handle for rapid diversification via Suzuki–Miyaura coupling with 99%-type efficiency [1] makes 4-bromo-3-(trifluoromethyl)benzonitrile an ideal starting material for constructing CNS-targeted kinase inhibitor libraries. The CF₃ group enhances metabolic stability while the nitrile can serve as a hydrogen-bond acceptor or be transformed into amide, carboxylate, or tetrazole bioisosteres.

Agrochemical Lead Optimization Programs

The higher melting point (80–84 °C) and demonstrated utility as an agrochemical precursor position 4-bromo-3-(trifluoromethyl)benzonitrile as a preferred intermediate for the synthesis of herbicides and insecticides. Its solid-state properties facilitate kilo-lab handling, and the bromine substituent enables late-stage diversification to explore structure–activity relationships (SAR) around the phenyl core.

Fluorinated Heterocycle and Liquid Crystal Synthesis

The two-directional reactivity—nitrile cyclization combined with aryl bromide cross-coupling—allows the construction of fluorinated heterocyclic scaffolds, including triazoles and tetrazoles through click-type chemistry. Additionally, the unique electronic profile of the 3-CF₃-4-Br substitution pattern has been exploited in the synthesis of liquid crystal materials where precise control over dipole moment and polarizability is required .

PET Tracer and Radioligand Development

The aryl bromide functionality of 4-bromo-3-(trifluoromethyl)benzonitrile provides a direct entry point for radiohalogenation and for transition-metal-mediated introduction of [¹⁸F] or [¹¹C] synthons, supporting the development of positron emission tomography (PET) tracers. The inherent lipophilicity and predicted BBB permeability further favor its use in CNS radioligand programs where brain penetration is essential.

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